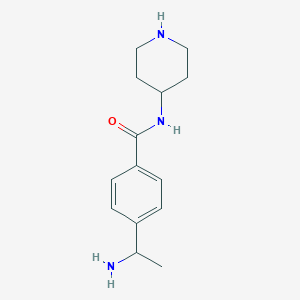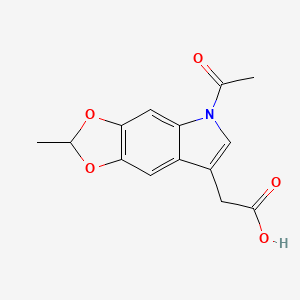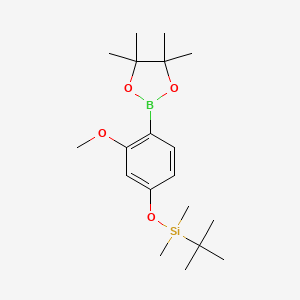
4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide is a chemical compound with a complex structure that includes an aminoethyl group, a piperidinyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The aminoethyl group is introduced through a series of reactions that may include amination and alkylation. The piperidinyl group is then attached using appropriate reagents and conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aminoethyl group, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the benzamide moiety, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(1-Aminoethyl)-N-(4-piperidinyl)benzamide can be compared with other similar compounds, such as:
4-(1-Aminoethyl)-N-(4-morpholinyl)benzamide: Similar structure but with a morpholinyl group instead of a piperidinyl group.
4-(1-Aminoethyl)-N-(4-pyrrolidinyl)benzamide: Contains a pyrrolidinyl group instead of a piperidinyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Propriétés
Numéro CAS |
792184-33-9 |
|---|---|
Formule moléculaire |
C14H21N3O |
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
4-(1-aminoethyl)-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h2-5,10,13,16H,6-9,15H2,1H3,(H,17,18) |
Clé InChI |
DLNVAQQEQFUYGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)NC2CCNCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)


![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)








